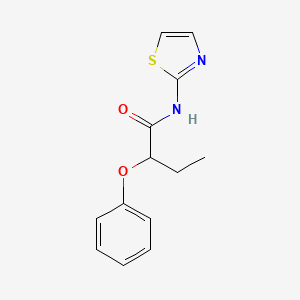

2-phenoxy-N-1,3-thiazol-2-ylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenoxy-N-1,3-thiazol-2-ylbutanamide is a chemical compound . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C13H14N2O2S .

Molecular Structure Analysis

The molecular structure of 2-phenoxy-N-1,3-thiazol-2-ylbutanamide is represented by the linear formula C13H14N2O2S . The molecular weight of this compound is 262.333 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazoles, the group of azole heterocycles to which our compound belongs, have been found to exhibit antimicrobial activity . For instance, sulfazole, a thiazole derivative, is used as an antimicrobial drug .

Antiretroviral Activity

Thiazoles have also been used in the development of antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Abafungin, another drug that contains a thiazole moiety, is used as an antifungal agent .

Anticancer Activity

Thiazoles have been found to have anticancer properties. Tiazofurin, a thiazole-based drug, is used in cancer treatment . Additionally, certain 2,4-disubstituted thiazole compounds have shown antitumor activity .

Anti-Alzheimer Activity

Thiazoles have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazoles have been found to exhibit antihypertensive activity, which means they can be used in the treatment of high blood pressure .

Antioxidant Activity

Thiazoles have demonstrated antioxidant properties, which means they can neutralize harmful free radicals in the body .

Hepatoprotective Activity

Thiazoles have been found to have hepatoprotective activities, which means they can prevent damage to the liver .

Wirkmechanismus

Target of Action

Similar compounds have been known to target cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological functions .

Mode of Action

Based on the activity of similar compounds, it may inhibit cox enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes by 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide could affect various biochemical pathways. For instance, it may impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could have downstream effects on inflammation, pain perception, and other physiological processes regulated by these lipid compounds.

Result of Action

Based on the activity of similar compounds, it may exhibit analgesic and anti-inflammatory activities . This could be due to the reduction in prostaglandin production resulting from the inhibition of COX enzymes .

Eigenschaften

IUPAC Name |

2-phenoxy-N-(1,3-thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-9,11H,2H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDOBWGTTQAZMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC=CS1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386040 |

Source

|

| Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5544-32-1 |

Source

|

| Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5055319.png)

![methyl 4-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5055330.png)

![4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5055333.png)

![N'-[2-(2,2,2-trifluoroacetyl)-1-cyclopenten-1-yl]nicotinohydrazide](/img/structure/B5055338.png)

![methyl [(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5055366.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)

![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-furoyl)-3-piperidinol](/img/structure/B5055383.png)

![ethyl N-[({[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}amino)carbonyl]glycinate](/img/structure/B5055386.png)

![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)